An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride: A Keystone Intermediate in Modern Drug Development
An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride: A Keystone Intermediate in Modern Drug Development
This guide provides an in-depth technical overview of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride (CAS No. 144036-19-1), a critical intermediate in the synthesis of advanced pharmaceutical compounds. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's properties, synthesis, and application, with a particular focus on its pivotal role in the manufacturing of the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.
Executive Summary & Strategic Importance
3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is a highly reactive acyl chloride derivative. Its strategic importance in pharmaceutical development stems from its function as a precisely tailored building block. The unique arrangement of its cyclopentyloxy and methoxy groups on the benzoyl scaffold makes it an ideal precursor for creating complex molecular architectures that exhibit high target affinity and specificity.
Its primary and most notable application is in the synthesis of Roflumilast, a potent anti-inflammatory agent used in the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] The structural features of the benzoyl chloride directly translate to the core pharmacophore of Roflumilast, making its synthesis and purity paramount to the efficacy and safety of the final active pharmaceutical ingredient (API).
Physicochemical & Structural Properties
A thorough understanding of the compound's properties is fundamental for its effective use in synthesis, including reaction design, purification, and storage.
| Property | Value | Source |
| CAS Number | 144036-19-1 | [2][3] |
| Molecular Formula | C13H15ClO3 | [2][4] |
| Molecular Weight | 254.71 g/mol | [2][4] |
| IUPAC Name | 3-(cyclopentyloxy)-4-methoxybenzoyl chloride | [3] |
| Appearance | Varies; often supplied as a solid or liquid | [5] |
| Purity | Typically ≥97% for research and development grades | [4] |
Synthesis Pathway and Mechanistic Considerations
The synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The common industrial route begins with the readily available precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde).[6][7]
Step 1: O-Alkylation of Isovanillin
The initial step involves the etherification of the phenolic hydroxyl group of isovanillin with a cyclopentyl halide (e.g., cyclopentyl bromide) under basic conditions. This Williamson ether synthesis is a cornerstone of organic chemistry.
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Causality: A moderately strong base (e.g., K2CO3) is employed to deprotonate the phenolic hydroxyl, which is significantly more acidic than an aliphatic alcohol. This generates a phenoxide anion, a potent nucleophile that readily attacks the electrophilic carbon of the cyclopentyl bromide, displacing the bromide ion and forming the desired ether linkage. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates this SN2 reaction by solvating the cation of the base without hindering the nucleophile.
Step 2: Oxidation to Carboxylic Acid
The aldehyde functional group of the resulting 3-(cyclopentyloxy)-4-methoxybenzaldehyde is then oxidized to a carboxylic acid.
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Causality: Standard oxidizing agents like potassium permanganate (KMnO4) or sodium chlorite (NaClO2) are effective. The oxidation must be selective for the aldehyde to avoid unwanted side reactions on the aromatic ring or ether linkages. Mild conditions are therefore preferred.
Step 3: Chlorination to Acyl Chloride
The final and most critical step is the conversion of the 3-(cyclopentyloxy)-4-methoxybenzoic acid to the target acyl chloride.
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Causality: This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).[8] Thionyl chloride is often favored on an industrial scale due to its cost-effectiveness and the fact that its byproducts (SO2 and HCl) are gaseous, which simplifies purification. A catalytic amount of a solvent like dimethylformamide (DMF) is often added to accelerate the reaction via the formation of a Vilsmeier intermediate, which is a more potent acylating agent.[9] The high reactivity of the resulting benzoyl chloride necessitates its use in subsequent steps under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
Application in the Synthesis of Roflumilast
The primary utility of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is as the key acylating agent in the synthesis of Roflumilast.[9][10] This step involves an amide bond formation with 3,5-dichloro-4-aminopyridine.
Protocol: Amide Coupling Reaction
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Anion Formation: 3,5-dichloro-4-aminopyridine is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an inert solvent like tetrahydrofuran (THF).[9][10]
-
Insight: The use of a strong base is crucial to deprotonate the amino group of the pyridine derivative. This generates a highly nucleophilic pyridinyl anion, which is a much more reactive species than the neutral amine, facilitating a more efficient and rapid coupling reaction.
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Acylation: A solution of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride in the same solvent is added dropwise to the suspension of the pyridinyl anion at a controlled temperature (e.g., 15-20°C).[9]
-
Insight: The controlled, dropwise addition is a critical process parameter. It helps to manage the exothermic nature of the reaction and prevents the formation of impurities that could arise from localized high concentrations of the highly reactive acyl chloride.
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Work-up and Purification: Following the reaction, the mixture is quenched and the crude Roflumilast is isolated. Purification is typically achieved through recrystallization to yield the API with the high purity required for pharmaceutical use.
Analytical Characterization
Quality control is non-negotiable. The identity and purity of 3-(Cyclopentyloxy)-4-methoxybenzoyl chloride must be rigorously confirmed before its use in API synthesis. Standard analytical techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of protons and carbons.
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Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic strong carbonyl (C=O) stretch of the acyl chloride at approximately 1780-1815 cm⁻¹.
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Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): To determine purity by separating the main compound from any starting materials or byproducts.
Safety, Handling, and Storage
As a reactive acyl chloride, this compound presents specific hazards that demand strict safety protocols.
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Hazards: It is corrosive and reacts violently with water and other nucleophiles (e.g., alcohols, amines). Upon hydrolysis, it releases hydrochloric acid (HCl), which is also corrosive and toxic.
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Handling: Always handle in a well-ventilated fume hood. [2]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5]Avoid contact with skin, eyes, and inhalation of vapors. [2]* Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials like water, bases, and oxidizing agents. [2]The container must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.
Conclusion
3-(Cyclopentyloxy)-4-methoxybenzoyl chloride is more than just a chemical intermediate; it is an enabling molecule for the synthesis of targeted therapeutics like Roflumilast. Its preparation requires a multi-step, controlled process, and its reactivity demands careful handling. For drug development professionals, a deep understanding of this compound's synthesis, properties, and application is essential for the successful and efficient production of life-changing medicines.
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